Spiro[3.4]octane-2-carboxylic acid
Overview
Description
Spiro[3.4]octane-2-carboxylic acid is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound has garnered interest due to its distinct three-dimensional shape, which imparts unique physicochemical properties. The molecular formula of this compound is C₉H₁₄O₂, and it has a molecular weight of 154.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.4]octane-2-carboxylic acid can be achieved through various methods. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis, such as stereoselective synthesis and catalytic methodologies, are likely applied .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
Spiro[3.4]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: Its unique structure makes it a valuable scaffold for designing biologically active molecules.
Industry: Used in the development of new materials with specific physicochemical properties
Mechanism of Action
The mechanism of action of Spiro[3.4]octane-2-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. This interaction can modulate various biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways depend on the specific derivatives and their intended use .
Comparison with Similar Compounds
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Used in drug design for its three-dimensional structure and biological activity.
Uniqueness: Spiro[3.4]octane-2-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties and potential for diverse applications in various fields .
Properties
IUPAC Name |
spiro[3.4]octane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-5-9(6-7)3-1-2-4-9/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWWZRASPPGKAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18386-63-5 | |
Record name | spiro[3.4]octane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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